1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride
Overview
Description
1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features a phenylsulfonyl group attached to the nitrogen atom of the indole ring and a carbonyl chloride group at the 2-position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
For instance, they can undergo metalation reactions, where a metal atom is introduced into a molecule . In the case of 1-(Phenylsulfonyl)indole, it has been found to undergo selective C2-lithiation .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, affecting various biochemical pathways .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Action Environment
It’s known that the compound should be stored in a dry environment at room temperature for optimal stability .
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride typically involves the reaction of 1-(phenylsulfonyl)indole with a chlorinating agent. One common method is the treatment of 1-(phenylsulfonyl)indole with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding the desired carbonyl chloride derivative .
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The use of chlorinating agents like oxalyl chloride or thionyl chloride is common in the preparation of acyl chlorides from corresponding carboxylic acids or their derivatives.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Electrophilic Substitution: The indole ring is prone to electrophilic substitution reactions, particularly at the 3-position.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with an amine would yield an amide, while reduction would produce an alcohol.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Medicinal Chemistry: The indole scaffold is present in many drugs, and derivatives of 1-(phenylsulfonyl)indole have shown potential as anticancer, antiviral, and anti-inflammatory agents.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conducting polymers and organic semiconductors.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride can be compared with other indole derivatives and acyl chlorides:
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde: This compound features a formyl group instead of a carbonyl chloride group.
Benzenesulfonyl chloride: A simpler sulfonyl chloride, it is used in the synthesis of sulfonamides and other sulfonyl derivatives.
Indole-3-carboxaldehyde: Another indole derivative with a formyl group at the 3-position, it is used in the synthesis of natural products and pharmaceuticals.
The uniqueness of this compound lies in its combination of the indole scaffold with both a phenylsulfonyl group and a carbonyl chloride group, providing a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)indole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)21(19,20)12-7-2-1-3-8-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDUSWMIZCDHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379900 | |
Record name | 1-(Benzenesulfonyl)-1H-indole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342405-28-1 | |
Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342405-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Benzenesulfonyl)-1H-indole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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